1-Ethyl-3-methylimidazolium dimethylphosphate, 98%
Overview
Description
1-Ethyl-3-methylimidazolium dimethylphosphate is a type of ionic liquid . It is commonly used in various chemical reactions due to its ability to dissolve cellulose .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium dimethylphosphate is represented by the empirical formula C8H17N2O4P . The molecular weight is 236.21 . Detailed analysis of molecular interactions and conformational states of similar compounds has been conducted using ab initio methods at the density functional theory (DFT) .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium dimethylphosphate has a molecular weight of 236.21 . More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Enzymatic Hydrolysis
This compound finds its application in improving enzymatic hydrolysis of wheat straw . It enhances the breakdown of complex carbohydrates in wheat straw into simpler sugars, which can be further used in biofuel production .
Saccharification of Cellulose
It is also used in the enzymatic in situ saccharification of cellulose in aqueous-ionic liquid media . This process involves the conversion of cellulose into glucose, which is a critical step in the production of bioethanol .
Electrolytes in Batteries
Ionic liquids like 1-Ethyl-3-methylimidazolium dimethylphosphate are used as electrolytes in lithium/sodium ion batteries . They provide high conductivity and thermal stability, improving the performance and safety of these batteries .
Dye-Sensitized Solar Cells
This compound is used in dye-sensitized solar cells . It enhances the efficiency of these solar cells by improving the conductivity of the electrolyte .
Synthesis of Conducting Polymers
1-Ethyl-3-methylimidazolium dimethylphosphate is used in the synthesis of conducting polymers . These polymers have applications in various fields, including sensors, actuators, and energy storage devices .
Intercalation Electrode Materials
This ionic liquid is also used in the synthesis of intercalation electrode materials . These materials are used in rechargeable batteries, providing high energy density and long cycle life .
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium dimethylphosphate, also known as [Emim]DMP, is an ionic liquid . Its primary targets are biopolymers such as cellulose . It interacts with these biopolymers, causing them to dissolve .
Mode of Action
The interaction between [Emim]DMP and its targets involves the formation of hydrogen bonds . The ionic liquid forms hydrogen bonds with the hydroxyl groups present in cellulose, disrupting the intermolecular hydrogen bonds within the cellulose and causing it to dissolve .
Biochemical Pathways
The dissolution of cellulose by [Emim]DMP can be utilized in various biochemical pathways. For instance, it can be used in the saccharification of biomass , where cellulose is broken down into simple sugars . This process is crucial in the production of biofuels .
Pharmacokinetics
ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its ionic nature and its ability to form hydrogen bonds .
Result of Action
The primary result of [Emim]DMP’s action is the dissolution of cellulose . This can facilitate the conversion of cellulose into simple sugars, which can then be used in the production of biofuels .
Action Environment
The action of [Emim]DMP is influenced by environmental factors such as temperature and water content . For instance, the dissolving capability of [Emim]DMP decreases and the interactions between cation and anion become weaker with increasing water concentration . Therefore, controlling the water content in [Emim]DMP is crucial for maintaining its effectiveness .
properties
IUPAC Name |
dimethyl phosphate;1-ethyl-3-methylimidazol-3-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H7O4P/c1-3-8-5-4-7(2)6-8;1-5-7(3,4)6-2/h4-6H,3H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUDOCGUOSPGV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COP(=O)([O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium dimethyl phosphate | |
CAS RN |
945611-27-8 | |
Record name | 1-Ethyl-3-methylimidazolium dimethylphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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